molecular formula C9H15N3O2 B3012301 methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate CAS No. 1341825-78-2

methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate

Cat. No.: B3012301
CAS No.: 1341825-78-2
M. Wt: 197.238
InChI Key: ZRFMJKRWTMGMTM-UHFFFAOYSA-N
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Description

Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, features a pyrazole ring substituted with amino and methyl groups, making it a valuable scaffold for various chemical reactions and applications.

Scientific Research Applications

Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antileishmanial and antimalarial activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals[][3].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate typically involves the cyclocondensation of 4-amino-3,5-dimethylpyrazole with appropriate ester derivatives. One common method includes the reaction of 4-amino-3,5-dimethylpyrazole with methyl acrylate under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)propanoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between reactivity and stability, making it a valuable compound in various fields .

Properties

IUPAC Name

methyl 3-(4-amino-3,5-dimethylpyrazol-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-6-9(10)7(2)12(11-6)5-4-8(13)14-3/h4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFMJKRWTMGMTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCC(=O)OC)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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